molecular formula C20H22N2O2 B5088764 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5088764
M. Wt: 322.4 g/mol
InChI Key: BZIGEUKBNJDXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as H-89, is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a significant role in various cellular processes such as gene expression, metabolism, and cell proliferation. H-89 has been widely used in scientific research to study the mechanism of action of PKA and its physiological and biochemical effects.

Mechanism of Action

2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione selectively inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKA substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to be a potent and selective inhibitor of PKA, with minimal effects on other kinases.
Biochemical and physiological effects:
The inhibition of PKA by this compound has been shown to have various biochemical and physiological effects. In cardiac myocytes, this compound has been shown to reduce the phosphorylation of phospholamban, leading to an increase in intracellular calcium levels and contractility. In neurons, this compound has been shown to reduce the phosphorylation of CREB, leading to a decrease in gene expression. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research has several advantages. It is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. The inhibition of PKA by this compound is reversible, and the duration of inhibition is dependent on the concentration of this compound used. Additionally, this compound has been shown to have off-target effects on other kinases at high concentrations, which may lead to nonspecific effects.

Future Directions

There are several future directions for the use of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. One potential direction is the development of more potent and selective inhibitors of PKA. Another direction is the use of this compound in combination with other inhibitors to study the interactions between different signaling pathways. Additionally, the use of this compound in animal models may provide valuable insights into the physiological and pathological roles of PKA in vivo.

Synthesis Methods

The synthesis of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the condensation of 2-isopropyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with piperidine in the presence of a strong base. The resulting product is then purified through recrystallization. The yield of the synthesis process is around 70%.

Scientific Research Applications

2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively used in scientific research to study the role of PKA in various cellular processes. It has been used to investigate the mechanism of action of PKA in signal transduction pathways, gene expression, and metabolism. This compound has also been used to study the physiological and biochemical effects of PKA inhibition in different cell types, including cardiac myocytes, neurons, and cancer cells.

Properties

IUPAC Name

6-piperidin-1-yl-2-propan-2-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13(2)22-19(23)15-8-6-7-14-17(21-11-4-3-5-12-21)10-9-16(18(14)15)20(22)24/h6-10,13H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIGEUKBNJDXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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